molecular formula C6H5FN2O2 B3110071 5-Fluoro-2-methyl-4-nitropyridine CAS No. 1781990-44-0

5-Fluoro-2-methyl-4-nitropyridine

Cat. No.: B3110071
CAS No.: 1781990-44-0
M. Wt: 156.11 g/mol
InChI Key: WVRFCQAUQGMHBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-2-methyl-4-nitropyridine is a fluorinated pyridine derivative with the molecular formula C6H5FN2O2 This compound is of interest due to its unique chemical properties, which include the presence of both a fluorine atom and a nitro group on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic aromatic substitution of a nitro group in a precursor compound, such as methyl 3-nitro-4-pyridylcarboxylate, with a fluoride anion . This reaction can be carried out under mild conditions, such as room temperature, using a suitable solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of 5-Fluoro-2-methyl-4-nitropyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the choice of reagents and solvents is crucial to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-methyl-4-nitropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or amines in solvents such as methanol or DMF.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Nucleophilic Substitution: Formation of N-substituted derivatives.

    Reduction: Formation of 5-fluoro-2-methyl-4-aminopyridine.

    Oxidation: Formation of this compound-1-oxide.

Scientific Research Applications

5-Fluoro-2-methyl-4-nitropyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoro-2-methyl-4-nitropyridine involves its interaction with molecular targets through its fluorine and nitro groups. The fluorine atom, being highly electronegative, can influence the electronic distribution within the molecule, enhancing its reactivity. The nitro group can participate in various redox reactions, making the compound a versatile intermediate in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-nitropyridine
  • 3-Fluoro-4-nitropyridine
  • 4-Fluoro-3-nitropyridine

Uniqueness

5-Fluoro-2-methyl-4-nitropyridine is unique due to the specific positioning of its substituents, which imparts distinct reactivity and properties compared to other fluorinated nitropyridines. The presence of a methyl group at the 2-position further differentiates it from other similar compounds, influencing its steric and electronic characteristics .

Properties

IUPAC Name

5-fluoro-2-methyl-4-nitropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FN2O2/c1-4-2-6(9(10)11)5(7)3-8-4/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVRFCQAUQGMHBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=N1)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Fluoro-2-methyl-4-nitropyridine
Reactant of Route 2
Reactant of Route 2
5-Fluoro-2-methyl-4-nitropyridine
Reactant of Route 3
5-Fluoro-2-methyl-4-nitropyridine
Reactant of Route 4
Reactant of Route 4
5-Fluoro-2-methyl-4-nitropyridine
Reactant of Route 5
5-Fluoro-2-methyl-4-nitropyridine
Reactant of Route 6
5-Fluoro-2-methyl-4-nitropyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.